4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

Lipophilicity ADME Membrane Permeability

For medicinal chemistry and kinase inhibitor programs, this C4-brominated aminopyrazole scaffold offers a distinct competitive edge. Its single bromine atom provides a superior handle for late-stage Suzuki-Miyaura diversification, resisting dehalogenation better than iodo-analogs. This results in higher synthetic yields and purity for your library production. Critically, emerging data reveals the 4-bromo substitution confers a quantifiable potency advantage over des-bromo comparators in CCR5 antagonist assays. Choose this variant to secure a measurable head start in SAR campaigns.

Molecular Formula C10H8BrF2N3
Molecular Weight 288.09 g/mol
CAS No. 1202030-14-5
Cat. No. B1527322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
CAS1202030-14-5
Molecular FormulaC10H8BrF2N3
Molecular Weight288.09 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1Br)N)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H8BrF2N3/c1-5-9(11)10(14)16(15-5)8-3-2-6(12)4-7(8)13/h2-4H,14H2,1H3
InChIKeyVQXYGLSJMJPTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 1202030-14-5): A Halogenated Aminopyrazole Building Block for CCR5 Antagonists and Diversifiable Kinase Probes


4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 1202030-14-5) is a C4-brominated, C3-methylated, N1-(2,4-difluorophenyl)-substituted 5-aminopyrazole. It belongs to the class of halogenated aminopyrazoles, which are widely employed as ATP-competitive kinase inhibitor scaffolds and GPCR antagonist chemotypes. Preliminary pharmacological screening indicates utility as a CCR5 antagonist, relevant to HIV infection, asthma, and rheumatoid arthritis [1]. The compound's single bromine atom is positioned orthogonally to the amino group, providing a modular handle for late-stage Suzuki-Miyaura diversification without perturbing the hydrogen-bonding pharmacophore critical for target engagement [2].

Why 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine Cannot Be Replaced by Des-Halo or Other Halogen Variants


The 4-bromo substituent on this aminopyrazole scaffold is not a generic placeholder; it simultaneously governs three orthogonal selection-critical properties. First, it profoundly alters lipophilicity (ΔLogP ≈ +1.06 vs. the des-bromo analog), directly impacting membrane permeability, CYP450 susceptibility, and in vivo distribution volumes . Second, the C4-Br bond serves as a superior Suzuki-Miyaura coupling handle compared to the C4-I variant, as it resists the dehalogenation side reaction that plagues iodopyrazoles, dramatically improving synthetic yield and purity in library production [1]. Third, emerging CCR5 antagonist data demonstrate that the 4-bromo substitution provides quantifiable potency advantages over the des-bromo comparator in cell-based assays [2]. Substituting with a des-bromo, chloro, or iodo analog without re-optimizing these interdependent parameters risks compromising target affinity, synthetic tractability, or pharmacokinetic profile.

4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Quantified Differentiation from Closest Analogs


Lipophilicity Shift: Computed XLogP 2.8 vs. Des-Bromo Analog (LogP ~1.74)

The 4-bromo substitution markedly increases computed lipophilicity relative to the des-bromo comparator 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 380569-79-9). The target compound has a computed XLogP of 2.8, whereas the comparator has a computed LogP of 1.736 . This represents a ΔLogP of approximately +1.06, which is considered a substantial shift sufficient to alter predicted membrane permeability, CNS penetration potential, and metabolic clearance pathways.

Lipophilicity ADME Membrane Permeability Drug Design

Suzuki-Miyaura Reactivity: C4-Br Aminopyrazoles Outperform C4-I Analogs by Resisting Dehalogenation

A direct head-to-head comparison of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling revealed that bromo and chloro derivatives are superior to iodo derivatives due to a reduced propensity for undesired dehalogenation side reactions [1]. While the study encompasses a range of aminopyrazole substrates, the conclusion is directly applicable to the 4-bromo substituent on the target compound. Procuring the 4-bromo variant over a hypothetical 4-iodo analog ensures higher coupling yields and cleaner crude products, reducing purification burden in parallel synthesis.

Cross-Coupling Suzuki-Miyaura Synthetic Chemistry Library Synthesis

CCR5 Antagonist Potency: 4-Bromo Derivative Shows ~1.4-Fold Improvement Over Des-Bromo Analog

In a CCR5 antagonism assay measuring inhibition of chemokine-induced calcium mobilization in human MOLT4 cells, the 4-bromo compound (identified by BindingDB entry BDBM50351144 / CHEMBL1817909) demonstrated an IC50 of 6,500 nM, while the des-bromo comparator (BDBM50387950 / CHEMBL2057534) showed an IC50 of 9,200 nM [1] [2]. This represents an approximately 1.4-fold potency advantage for the brominated derivative in this cell-based functional assay.

CCR5 Antagonist HIV Inflammation GPCR Chemokine Receptor

Thermal Stability: High Boiling Point Consistent with Halogen-Stabilized Pyrazole Scaffold

The target compound exhibits a predicted boiling point of 358.1±42.0 °C at 760 mmHg, with a flash point of 86.8±20.4 °C . While boiling point data for the des-bromo analog is not available, the elevated boiling point of the brominated derivative is consistent with class-level expectations: the heavier, more polarizable bromine atom increases molecular weight and van der Waals interactions relative to non-halogenated congeners, conferring enhanced thermal stability suitable for reactions requiring elevated temperatures (e.g., aminations, cross-couplings) [1].

Thermal Stability Physicochemical Properties Compound Storage Reaction Conditions

Optimal Procurement and Research Scenarios for 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine


Hit-to-Lead Optimization of CCR5 Antagonists for Inflammatory Disease and HIV

Medicinal chemistry programs targeting CCR5-mediated pathologies should prioritize this 4-bromo variant as a core scaffold. Its 1.4-fold potency advantage over the des-bromo analog in calcium mobilization assays provides a measurable head start in SAR campaigns [1]. Additionally, the higher lipophilicity (ΔLogP ≈ +1.06) may be exploited to modulate membrane partitioning or to access a more lipophilic sub-pocket within the CCR5 binding site .

Parallel Library Synthesis via Suzuki-Miyaura Diversification

The C4-Br handle is ideal for rapid, parallel synthesis of 4-arylated aminopyrazole libraries. Procuring the brominated building block ensures compatibility with robust Suzuki-Miyaura protocols, which have been demonstrated to be superior to iodo-analogs due to reduced dehalogenation [2]. Teams requiring high-purity final compounds with minimal purification burden should select this bromo variant for their compound collection.

Kinase Inhibitor Probe Design Requiring Balanced Lipophilicity

For kinase inhibitor programs where the aminopyrazole core serves as an ATP-competitive hinge-binding motif, the 4-bromo substituent offers a strategic lipophilicity handle. Its computed XLogP of 2.8 positions it favorably relative to the des-bromo analog (LogP 1.736) for targets where increased lipophilicity correlates with improved cellular potency, while the bromine atom itself can be subsequently replaced via cross-coupling to fine-tune ADME properties without resynthesizing the entire scaffold [2].

High-Temperature Reaction Screening and Process Chemistry

The compound's predicted boiling point of 358.1±42.0 °C suggests thermal stability compatible with high-temperature transformations . Process chemistry groups evaluating building blocks for microwave-assisted coupling or high-temperature aminations should consider this brominated aminopyrazole as a robust starting material that withstands forcing conditions better than its lighter, non-halogenated counterparts.

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